2-Iodo-8-methoxyindolizine-7-carboxylic acid 2-Iodo-8-methoxyindolizine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17451735
InChI: InChI=1S/C10H8INO3/c1-15-9-7(10(13)14)2-3-12-5-6(11)4-8(9)12/h2-5H,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H8INO3
Molecular Weight: 317.08 g/mol

2-Iodo-8-methoxyindolizine-7-carboxylic acid

CAS No.:

VCID: VC17451735

Molecular Formula: C10H8INO3

Molecular Weight: 317.08 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-8-methoxyindolizine-7-carboxylic acid -

Description

Synthesis of 2-Iodo-8-methoxyindolizine-7-carboxylic Acid

The synthesis of this compound typically involves multi-step organic reactions. While specific protocols for its synthesis are not extensively documented, general strategies for similar indolizine derivatives provide insight.

General Steps:

  • Formation of the Indolizine Core:

    • Indolizines are often synthesized via cyclization reactions involving pyridines or related precursors.

  • Introduction of Functional Groups:

    • Methoxy substitution at position 8 can be achieved through electrophilic aromatic substitution (e.g., methylation).

    • Iodination at position 2 requires selective halogenation using reagents like iodine monochloride or N-iodosuccinimide.

  • Carboxylation:

    • The carboxylic acid group is introduced via carboxylation reactions, such as Grignard or Kolbe-Schmitt processes.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity.

  • Mass Spectrometry (MS): Verifies molecular weight and purity.

  • Ultraviolet-visible (UV-vis) Spectroscopy: Characterizes electronic transitions.

Chemical Reactivity

The functional groups in 2-Iodo-8-methoxyindolizine-7-carboxylic acid contribute to its diverse reactivity:

Functional GroupReactivityPotential Transformations
IodineHighNucleophilic substitution, cross-coupling reactions (e.g., Suzuki or Heck).
MethoxyModerateOxidation to hydroxyl groups or demethylation.
Carboxylic AcidHighEsterification, amidation, or salt formation.

Material Science:

The compound's unique electronic properties may enable applications in organic electronics or as precursors for advanced materials.

Comparative Analysis with Related Compounds

To highlight its uniqueness, here is a comparison with structurally related compounds:

Compound NameStructural FeaturesKey Properties
2-Iodopyridine-3-carboxylic AcidIodine on pyridine ringStrong acidity; used in coordination chemistry.
Indole-3-acetic AcidIndole core with acetic acidPlant growth hormone; precursor for auxins.
5-IodoindoleIodination at position 5Potential anti-cancer activity; precursor in drug design.

Research Gaps and Future Directions

  • Biological Studies:

    • Experimental data on binding affinities and cytotoxicity against cancer cell lines are needed.

    • Mechanistic studies on enzyme inhibition could elucidate therapeutic potential.

  • Synthetic Optimization:

    • Developing high-yield, scalable synthesis routes is crucial for industrial applications.

  • Material Applications:

    • Investigation into its electronic properties could reveal uses in semiconductors or sensors.

Product Name 2-Iodo-8-methoxyindolizine-7-carboxylic acid
Molecular Formula C10H8INO3
Molecular Weight 317.08 g/mol
IUPAC Name 2-iodo-8-methoxyindolizine-7-carboxylic acid
Standard InChI InChI=1S/C10H8INO3/c1-15-9-7(10(13)14)2-3-12-5-6(11)4-8(9)12/h2-5H,1H3,(H,13,14)
Standard InChIKey CQSLBLABTUJIHM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CN2C1=CC(=C2)I)C(=O)O
PubChem Compound 99986545
Last Modified Aug 10 2024

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